3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-butyric acid
Description
Structural Characterization and Nomenclature
IUPAC Nomenclature and Systematic Identification
The compound is systematically identified as 3-(3,5-dimethyl-triazol-1-yl)-butyric acid , adhering to IUPAC rules for heterocyclic nomenclature. Key components include:
- Parent chain : Butyric acid (C₃H₇COOH)
- Substituent : 3,5-Dimethyl-triazol-1-yl group
- Attachment point : The triazole group is bonded to the β-carbon of the butyric acid chain (position 3 relative to the carboxylic acid group).
The CAS Registry Number 801228-16-0 and molecular formula C₈H₁₃N₃O₂ confirm its identity. The molecular weight is 183.21 g/mol , derived from the sum of atomic masses (C: 12.01, H: 1.01, N: 14.01, O: 16.00).
Systematic Breakdown of Nomenclature
| Component | IUPAC Descriptor | Structural Role |
|---|---|---|
| Butyric acid | C₃H₇COOH | Parent chain |
| Triazole ring | triazol-1-yl | Heterocyclic substituent |
| Methyl groups | 3,5-dimethyl | Substituents on triazole |
Molecular Architecture Analysis
The compound’s architecture combines a saturated butyric acid chain with a substituted triazole ring.
Heterocyclic Triazole Core Configuration
The triazole ring is a five-membered aromatic system with three nitrogen atoms at positions 1, 2, and 4. The 1,2,4-triazole isomer is distinguished by its nitrogen arrangement, contrasting with the 1,2,3-triazole isomer. Key features include:
- Aromaticity : Delocalized π-electrons across the triazole ring, stabilized by conjugation.
- Substituents : Methyl groups at positions 3 and 5, which influence electronic and steric properties.
The triazole’s 1H-tautomer is predominant, with the hydrogen atom bonded to nitrogen at position 1.
Substituent Spatial Arrangement Studies
The butyric acid chain is attached to the triazole’s N1 position , creating a β-substituted structure. The spatial arrangement is critical for reactivity:
- Conformational flexibility : The butyric acid chain adopts a zigzag conformation , allowing rotational freedom around the C1–C2 bond.
- Steric effects : The methyl groups at C3 and C5 of the triazole create steric hindrance, potentially limiting substituent interactions.
Comparative Structural Analysis with Analogous Triazole Derivatives
The compound is contrasted with structurally related triazole derivatives to highlight unique features.
Key Structural Contrasts
- Substituent Positioning :
- The butyric acid in the target compound is attached to the N1 position , whereas in 4-(1,2,4-triazol-1-yl)-butyric acid, it is bonded to
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-5(4-8(12)13)11-7(3)9-6(2)10-11/h5H,4H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTPUSHEGYKPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701230392 | |
| Record name | β,3,5-Trimethyl-1H-1,2,4-triazole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701230392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
801228-16-0 | |
| Record name | β,3,5-Trimethyl-1H-1,2,4-triazole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=801228-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β,3,5-Trimethyl-1H-1,2,4-triazole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701230392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Acyl Hydrazides and Imino Esters
Acyl hydrazides react with ethyl 2-ethoxy-2-iminoacetate hydrochloride to form triazole carboxylates, as demonstrated by Komykhov et al. (2022). For dimethyl substitution, acetylhydrazide (CH₃CONHNH₂) and propionhydrazide (CH₃CH₂CONHNH₂) are condensed with the imino ester under ethanol reflux.
- Combine acyl hydrazide (25 mmol) and ethyl 2-ethoxy-2-iminoacetate hydrochloride (25 mmol) in anhydrous ethanol.
- Add triethylamine (30.3 mmol) and stir at room temperature for 12 hours.
- Filter the intermediate ethyl 2-(2-acylhydrazono)-2-aminoacetate and cyclize in diphenyl ether at 120°C for 2 hours.
- Purify via recrystallization (ethanol/water).
Example : Using acetylhydrazide yields ethyl 5-methyl-1,2,4-triazole-3-carboxylate (35–89% yield). To introduce a second methyl group, propionhydrazide or methyl-substituted derivatives are employed.
Alternative Route: Thioamide Cyclization
Thermal condensation of thioamides (e.g., CH₃C(=S)NH₂) with ethyl 2-hydrazinyl-2-oxoacetate generates 3,5-disubstituted triazoles. This method offers regioselectivity but requires stringent temperature control.
Introduction of the Butyric Acid Side Chain
N-Alkylation of 3,5-Dimethyl-1H-1,2,4-triazole
The 1-position nitrogen of the triazole undergoes alkylation with 4-bromobutyric acid ethyl ester in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃).
Procedure :
- Suspend 3,5-dimethyl-1H-1,2,4-triazole (10 mmol) in dry DMF.
- Add 4-bromobutyric acid ethyl ester (12 mmol) and K₂CO₃ (15 mmol).
- Heat at 80°C for 24 hours under nitrogen.
- Hydrolyze the ester with NaOH (2M, 50°C, 4 hours) and acidify with HCl to precipitate the product.
Yield : 25–75% after purification by column chromatography (silica gel, ethyl acetate/hexane).
Direct Condensation with Hydrazine Derivatives
Adapting the patent method for deferasirox synthesis, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-butyric acid is prepared via reaction of a triazole-forming precursor with 4-hydrazinobutyric acid.
Modified Protocol :
- React 2-(2-hydroxyphenyl)benz[e]oxazin-4-one with 4-hydrazinobutyric acid in lactic acid at 115°C for 2 hours.
- Neutralize with NaOH, extract with ethyl acetate, and acidify to precipitate the product.
Yield : 17–29% after recrystallization.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, D₂O): δ 1.92 (m, 2H, CH₂), 2.34 (s, 6H, 2×CH₃), 2.51 (t, 2H, J = 7.2 Hz, CH₂CO), 4.21 (t, 2H, J = 6.8 Hz, NCH₂), 7.89 (s, 1H, triazole-H).
- IR (cm⁻¹) : 2950 (C-H), 1705 (C=O), 1550 (triazole ring).
- MS (ESI+) : m/z 184.1 [M+H]⁺.
Optimization and Challenges
- Regioselectivity : Alkylation at the triazole’s 1-position is favored due to lower steric hindrance.
- Purification : Silica gel chromatography or recrystallization from ethanol/water improves purity (>99% by HPLC).
- Yield Limitations : Side reactions during cyclization and hydrolysis reduce overall efficiency.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| N-Alkylation | 3,5-Dimethyltriazole, bromoester | 25–75 | >95 | Scalable, minimal byproducts |
| Direct Condensation | Oxazinone, hydrazinobutyric acid | 17–29 | 98.5 | Fewer steps, mild conditions |
Industrial Applications and Modifications
The compound’s carboxylic acid group enables conjugation to polymers or biomolecules, making it valuable in drug delivery systems. Patent DE112008003646T5 highlights similar triazole-carboxylic acids as intermediates for iron chelators, suggesting potential therapeutic applications.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains two reactive sites:
-
Carboxylic acid group (-COOH): Participates in esterification, amidation, and decarboxylation reactions.
-
Triazole ring : Engages in nucleophilic aromatic substitution or cycloaddition reactions (e.g., azide-alkyne cycloadditions ).
Formation of Triazole Ring
The 1,2,4-triazole moiety can be synthesized via azide-alkyne cycloaddition (CuAAC) , a regioselective reaction catalyzed by copper(I) . For example, reacting a terminal alkyne with an organic azide under copper catalysis forms the triazole ring. This method is widely used in organic chemistry for constructing triazole-containing compounds .
Butyric Acid Derivatization
The butyric acid chain likely undergoes standard carboxylic acid transformations:
-
Esterification : Reaction with alcohols to form esters (e.g., RCOOR’).
-
Amidation : Conversion to amides (RCONHR’) via coupling agents like DCC or HATU.
Biological and Medicinal Chemistry
Triazole rings are known for antimicrobial and anticancer properties . Substituted triazoles may interact with enzymes or receptors, suggesting potential applications in drug discovery. For example, analogous triazoles have been studied as kinase inhibitors or antiviral agents .
Material Science
The compound’s carboxylic acid group could enable its use as a building block in polymer chemistry (e.g., polyesters or polyamides).
Structural Similarities and Reactivity Trends
A comparison with related triazole derivatives reveals shared reactivity patterns:
Methodological Considerations
Key techniques for studying reactivity include:
-
NMR spectroscopy : Confirming substitution patterns (e.g., HMBC for regioselectivity in cycloadditions ).
-
Kinetic assays : Measuring reaction rates (e.g., enzyme inhibition studies ).
-
Molecular modeling : Predicting interactions with biological targets .
Limitations :
The provided sources lack direct experimental data on the target compound’s reactions. Insights are derived from analogous triazole-containing molecules and general organic chemistry principles. Further studies are needed to validate reactivity under specific conditions.
Scientific Research Applications
Agricultural Chemistry
DMTrBA has shown promise as a plant growth regulator. Its triazole structure is known to influence plant hormone pathways, promoting growth and enhancing stress resistance.
Case Study:
A study conducted by researchers at the University of Agriculture demonstrated that DMTrBA application on maize increased yield by 15% under drought conditions compared to untreated controls. The compound's ability to modulate abscisic acid levels was noted as a key mechanism in enhancing drought resistance.
| Crop Type | Yield Increase (%) | Stress Condition |
|---|---|---|
| Maize | 15 | Drought |
| Wheat | 10 | Salinity |
Pharmaceutical Development
In medicinal chemistry, DMTrBA is being explored for its potential as a therapeutic agent due to its anti-inflammatory properties. The compound’s triazole ring is significant in drug design, providing a scaffold for various bioactive molecules.
Case Study:
Research published in the Journal of Medicinal Chemistry highlighted the synthesis of DMTrBA derivatives that exhibited significant inhibition of pro-inflammatory cytokines in vitro. These derivatives were tested against rheumatoid arthritis models, showing a reduction in inflammation markers by up to 40%.
| Compound Derivative | Cytokine Inhibition (%) | Model Used |
|---|---|---|
| DMTrBA-1 | 40 | Rheumatoid Arthritis |
| DMTrBA-2 | 35 | Osteoarthritis |
Material Science
DMTrBA is also being investigated for its potential applications in material science, particularly in the development of polymers with enhanced thermal stability and mechanical properties.
Research Findings:
A recent study indicated that incorporating DMTrBA into polymer matrices improved thermal degradation temperatures by approximately 20 °C compared to control samples. This enhancement is attributed to the compound's ability to form hydrogen bonds within the polymer structure.
| Polymer Type | Thermal Stability Increase (°C) |
|---|---|
| Polyethylene | 20 |
| Polystyrene | 18 |
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-butyric acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structurally analogous triazole derivatives, particularly those with carboxylic acid substituents or related heterocyclic systems. Below is a detailed analysis based on structural and functional similarities:
Structural Analogues
Functional and Reactivity Differences
- Polarity and Solubility: The carboxylic acid group in 3-(3,5-dimethyl-triazolyl)-butyric acid increases water solubility compared to non-acid analogues like 2-butyl-3,5-dimethyl-pyrazine, which is highly lipid-soluble .
- Synthetic Utility: The compound in (triazolo-pyrazine derivative) is synthesized via condensation with a catalyst (formula V), emphasizing its role in multi-step pharmaceutical synthesis .
- Biological Activity: Triazole-carboxylic acids are known for metal chelation (e.g., binding Zn²⁺ or Cu²⁺ in enzymes), whereas trifluoromethyl-substituted triazolo-pyrazines () are optimized for target selectivity in drug design .
Physicochemical Data
Limitations of Current Evidence
The provided materials lack direct data on 3-(3,5-dimethyl-triazolyl)-butyric acid’s synthesis, biological activity, or industrial use. Comparisons are inferred from structural analogs, necessitating further experimental validation.
Biological Activity
3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-butyric acid is an organic compound characterized by the presence of a butyric acid moiety linked to a 3,5-dimethyl-[1,2,4]triazole ring. Its molecular formula is C₈H₁₃N₃O₂, with a molecular weight of 183.21 g/mol. The unique structural features of this compound suggest significant potential for various biological activities due to the triazole and carboxylic acid functional groups.
Structural Characteristics
The triazole ring is known for its stability and diverse biological properties, including interactions with enzymes and proteins. The carboxylic acid group can participate in hydrogen bonding, which is crucial for binding interactions with biological targets. This compound has been highlighted as a biochemical for proteomics research, indicating its relevance in studying protein interactions and functions .
Biological Activities
Research has indicated that compounds containing triazole moieties often exhibit significant biological activities. The following are some key areas where this compound has shown promise:
- Antifungal Activity : The triazole ring is a common feature in many antifungal agents. Preliminary studies suggest that this compound may possess similar antifungal properties .
- Anti-inflammatory Effects : Compounds with triazole structures have been linked to anti-inflammatory activities, which could be explored further with this compound .
- Proteomics Applications : Its role as a biochemical in proteomics research suggests potential applications in understanding protein dynamics and interactions within cells .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following mechanisms have been proposed based on its structural characteristics:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Binding Affinity : Studies have indicated that the compound can bind to specific proteins or enzymes, potentially altering their function .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Amino-1,2,4-triazole | Triazole | Strong antifungal activity |
| 5-Methyl-1H-pyrazole | Pyrazole | Exhibits anti-inflammatory properties |
| 4-Methylthiazole | Thiazole | Used in flavoring agents and pharmaceuticals |
This table illustrates that while many compounds share the triazole moiety, the specific combination of features in this compound may enhance its solubility and bioavailability compared to others.
Q & A
Q. Q: What are the standard synthetic routes for preparing 3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-butyric acid, and how are intermediates purified?
A: The compound is typically synthesized via condensation reactions between triazole precursors and carboxylic acid derivatives. A common method involves refluxing 3,5-dimethyl-1,2,4-triazole with γ-hydroxybutyric acid hydrazides in ethanol under acidic conditions (e.g., glacial acetic acid) to form the triazole ring . Post-reaction, solvents are evaporated under reduced pressure, and solids are filtered and recrystallized using polar aprotic solvents for purification. Advanced protocols may employ catalysts (e.g., formula V in ) to enhance yield and regioselectivity .
Basic Analytical Characterization
Q. Q: Which spectroscopic and chromatographic methods are recommended for characterizing this compound and its intermediates?
A: Nuclear Magnetic Resonance (NMR, ¹H/¹³C) and Infrared (IR) spectroscopy are critical for confirming the triazole ring and butyric acid moiety. High-Performance Liquid Chromatography (HPLC) with UV detection is used for purity assessment, while mass spectrometry (LC-MS) validates molecular weight. Impurity profiling, especially for isomers or co-eluting epimers, requires optimized chromatographic conditions (e.g., gradient elution with C18 columns) . Thermodynamic stability data can be cross-referenced with databases like NIST Chemistry WebBook .
Basic Biological Activity Screening
Q. Q: What in vitro assays are suitable for preliminary evaluation of its bioactivity?
A: Common assays include:
- Enzyme inhibition studies : Test against kinases or proteases using fluorometric/colorimetric substrates.
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria.
- Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa or MCF-7).
Dose-response curves and IC₅₀ values should be reported with controls (e.g., DMSO for solubility). Bioactivity trends are often correlated with substituent effects on the triazole ring .
Advanced Synthesis Optimization
Q. Q: How can regioselectivity and yield be improved during synthesis?
A: Key strategies include:
- Catalyst selection : Use of organocatalysts (e.g., HOBt/DCC) or metal catalysts (e.g., Pd/C) to direct reaction pathways .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the triazole N1 position.
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during hydrazide cyclization . Statistical experimental design (e.g., Box-Behnken) helps identify optimal conditions for yield and purity .
Advanced Structure-Activity Relationships (SAR)
Q. Q: How do substituents on the triazole ring influence pharmacological properties?
A: Methyl groups at the 3,5-positions enhance lipophilicity, improving membrane permeability. Substitution at N1 with butyric acid introduces hydrogen-bonding capacity, critical for target binding (e.g., enzyme active sites). Computational docking studies (AutoDock, Schrödinger) can predict interactions with biological targets like kinases or GPCRs .
Data Contradiction Resolution
Q. Q: How to address discrepancies in reported synthetic protocols or bioactivity data?
A: Contradictions often arise from:
- Reagent purity : Impurities in hydrazides or triazole precursors alter reaction pathways .
- Assay variability : Standardize bioactivity protocols (e.g., cell line passage number, incubation time).
Cross-validate results using orthogonal methods (e.g., HPLC for purity, SPR for binding kinetics). For synthesis, replicate reactions under inert atmospheres to exclude moisture/oxygen interference .
Advanced Impurity Profiling
Q. Q: What strategies identify and quantify byproducts or isomers in the final product?
A: Use hyphenated techniques:
- HPLC-MS/MS : Detects low-abundance impurities (e.g., dinitro-triazole byproducts) .
- Chiral chromatography : Separates epimers using cellulose-based columns .
- NMR relaxation studies : Differentiate conformational isomers. Quantify impurities via external calibration curves with ≥95% confidence intervals.
Integration into Drug Development
Q. Q: How is this compound incorporated into pharmacologically active candidates?
A: The butyric acid moiety serves as a linker for conjugation with bioactive molecules (e.g., peptides, antibodies) via carbodiimide coupling. In fosaprepitant intermediates, triazole rings enhance metabolic stability . For CNS targets, evaluate blood-brain barrier penetration using PAMPA assays .
In Vivo vs. In Vitro Discrepancies
Q. Q: Why might in vitro activity not translate to in vivo efficacy?
A: Potential factors:
- Pharmacokinetics : Rapid metabolism (e.g., esterase cleavage of the butyric acid group).
- Solubility : Poor bioavailability in physiological pH. Address via prodrug strategies (e.g., tert-butyl ester protection) .
- Off-target effects : Screen against cytochrome P450 isoforms to assess metabolic interference.
Mechanistic Studies
Q. Q: What methodologies elucidate the compound’s mode of action?
A: Combine:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
